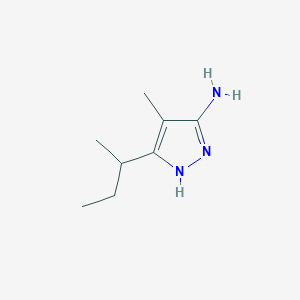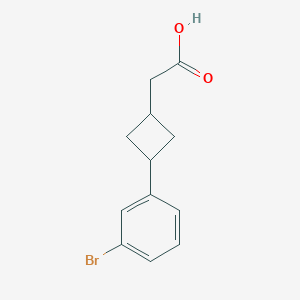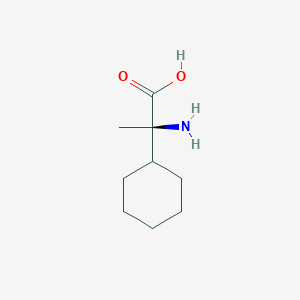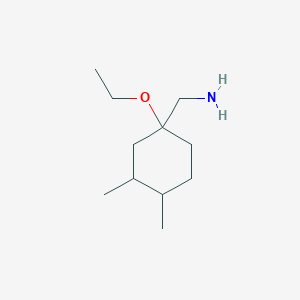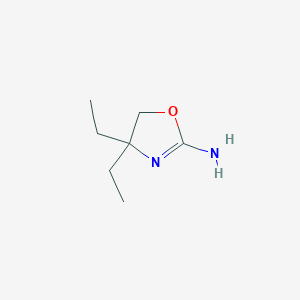![molecular formula C11H14ClNO B13071871 3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
3-[(2-Chloro-4-methylphenyl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chloro-4-methylphenyl)methoxy]azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 2-chloro-4-methylphenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-methylphenyl)methoxy]azetidine typically involves the reaction of 2-chloro-4-methylphenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods optimize reaction conditions to achieve high yields and purity of the compound, ensuring its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Chloro-4-methylphenyl)methoxy]azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chloro-4-methylphenyl)methoxy]azetidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-Chloro-4-methylphenyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-[(2-Chloro-4-methylphenyl)methoxy]azetidine include:
- 3-[(2-Chloro-4-fluorophenyl)methoxy]azetidine
- 3-Chloro-4-methylphenyl isocyanate
- 3-Chloro-4-methoxyacetophenone
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the azetidine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
3-[(2-chloro-4-methylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14ClNO/c1-8-2-3-9(11(12)4-8)7-14-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3 |
InChI-Schlüssel |
LNVZZHVGZZXCBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)COC2CNC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
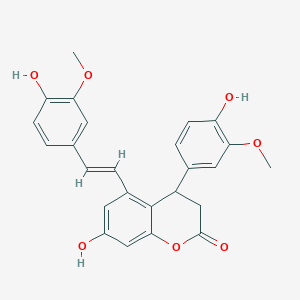

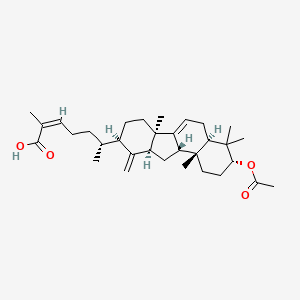
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
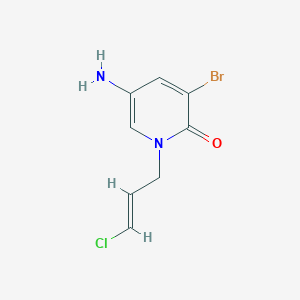
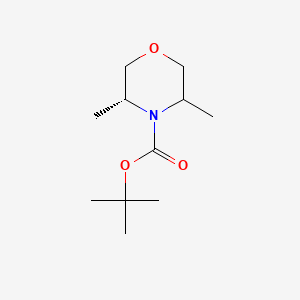
![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
